1-N-Boc-3-(R)-cyanopiperidine
CAS No.: 915226-44-7
Cat. No.: VC2355051
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915226-44-7 |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | tert-butyl (3R)-3-cyanopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | UEFZTXGFHKPSFS-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)C#N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#N |
Introduction
Chemical Identity and Structure
1-N-Boc-3-(R)-cyanopiperidine is a chiral synthetic organic compound belonging to the piperidine class. The compound features a six-membered piperidine ring with a cyano (C≡N) group at the 3-position in the R configuration, while the nitrogen atom of the piperidine is protected with a tert-butyloxycarbonyl (Boc) group. This structural arrangement creates a molecule with specific stereochemistry that is crucial for its applications in pharmaceutical synthesis and organic chemistry research.
The compound's chemical identity can be precisely defined through various standard identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 915226-44-7 |
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | tert-butyl (3R)-3-cyanopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1 |
| Standard InChIKey | UEFZTXGFHKPSFS-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC@HC#N |
The stereochemistry of 1-N-Boc-3-(R)-cyanopiperidine is particularly significant, as indicated by the "R" designation. This refers to the specific three-dimensional arrangement of atoms around the chiral center at the 3-position of the piperidine ring, following the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for its applications in pharmaceutical synthesis where spatial arrangement can significantly impact biological activity.
Applications in Pharmaceutical Synthesis
1-N-Boc-3-(R)-cyanopiperidine serves as a valuable building block in pharmaceutical synthesis, primarily due to its unique structural features and the presence of functional groups that can undergo further transformations. The compound's utility stems from several key aspects of its structure and reactivity:
The cyano group at the 3-position can be transformed into various functional groups including amines, amides, carboxylic acids, and aldehydes through well-established chemical reactions. This versatility allows medicinal chemists to create diverse compound libraries from a single precursor. Additionally, the Boc protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, enabling further functionalization at this position when needed in a synthetic sequence.
The chiral nature of 1-N-Boc-3-(R)-cyanopiperidine makes it particularly valuable for synthesizing pharmaceutical compounds that require specific stereochemistry for optimal biological activity. Many drug molecules contain chiral centers, and their efficacy often depends on having the correct spatial arrangement of atoms.
Compounds derived from 1-N-Boc-3-(R)-cyanopiperidine have demonstrated various biological activities, including:
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Antibacterial properties
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Antitumor activities
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Antiviral capabilities
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Neurological applications
These diverse biological activities highlight the importance of piperidine derivatives in medicinal chemistry and underscore the value of 1-N-Boc-3-(R)-cyanopiperidine as a synthetic intermediate in drug discovery programs.
Chemical Reactivity and Transformations
The reactivity profile of 1-N-Boc-3-(R)-cyanopiperidine is largely defined by its two key functional groups: the cyano group and the Boc-protected amine. These groups provide opportunities for various chemical transformations that make the compound valuable in organic synthesis.
The cyano group can undergo several important transformations:
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Hydrolysis to carboxylic acids under acidic or basic conditions
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Reduction to primary amines using lithium aluminum hydride or catalytic hydrogenation
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Partial reduction to aldehydes using DIBAL-H or similar reducing agents
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Addition reactions with nucleophiles such as organometallic reagents
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Conversion to tetrazoles through cycloaddition reactions with azides
The Boc protecting group serves as a temporary mask for the piperidine nitrogen and can be removed under specific conditions:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Exposure to hydrochloric acid in organic solvents
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Thermolysis at elevated temperatures
The orthogonal nature of these functional groups allows for selective transformations, enabling the synthesis of complex molecules with precise control over the installation of diverse functional groups at specific positions.
Market Overview and Trends
1-N-Boc-3-(R)-cyanopiperidine is commercially available from various chemical suppliers, with prices varying based on quantity and purity specifications. The market for this compound is primarily driven by its applications in pharmaceutical research and organic synthesis.
The demand for 1-N-Boc-3-(R)-cyanopiperidine is closely tied to trends in the pharmaceutical industry, particularly in medicinal chemistry research focused on developing new therapeutic agents. As drug discovery efforts continue to explore novel chemical space and require building blocks with specific stereochemistry, the demand for compounds like 1-N-Boc-3-(R)-cyanopiperidine is expected to remain steady or increase.
Market forecasts suggest growth in production and consumption of this compound over coming years, reflecting the broader expansion of pharmaceutical research and development activities globally. The continued interest in piperidine-based structures in drug design further supports the sustained market relevance of this compound.
Research Directions
Current research involving 1-N-Boc-3-(R)-cyanopiperidine focuses primarily on two areas: improving synthetic methods and expanding applications in pharmaceutical chemistry.
In terms of synthesis optimization, researchers are exploring:
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More efficient routes to produce the compound with high stereochemical purity
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Greener methodologies that reduce waste and employ more environmentally friendly reagents
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Scalable processes suitable for industrial production
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Catalytic approaches that improve selectivity and yield
In terms of applications, research directions include:
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Utilizing 1-N-Boc-3-(R)-cyanopiperidine in the synthesis of novel bioactive compounds
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Exploring its potential in creating compounds with activity against emerging disease targets
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Developing library synthesis approaches for medicinal chemistry programs
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Investigating its utility in creating compounds with improved pharmacokinetic properties
The chiral nature of 1-N-Boc-3-(R)-cyanopiperidine makes it particularly valuable for creating complex molecules with specific stereochemistry, and this aspect continues to drive research interest in the compound.
Analytical Characterization
Proper characterization of 1-N-Boc-3-(R)-cyanopiperidine is essential for confirming its identity, purity, and stereochemical configuration. Several analytical techniques are commonly employed for this purpose:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In the 1H NMR spectrum, characteristic signals include those from the tert-butyl group of the Boc moiety (typically appearing as a singlet at approximately 1.4 ppm) and the signals from the piperidine ring protons showing complex splitting patterns. The 13C NMR spectrum exhibits characteristic signals for the carbonyl carbon of the Boc group, the cyano carbon (typically around 120 ppm), and the carbons of the piperidine ring.
Infrared (IR) spectroscopy can identify the characteristic stretching frequency of the cyano group (typically around 2200-2250 cm-1) and the carbonyl stretching of the Boc group (approximately 1680-1700 cm-1). These distinctive signals provide confirmation of the compound's functional groups.
Chromatographic Analysis
Gas Chromatography (GC) can also be employed for purity analysis, though typically with derivatization due to the compound's polarity and thermal properties.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help verify the structure. The molecular ion peak should correspond to the expected molecular weight of 210.27 g/mol, with characteristic fragmentation patterns showing loss of the Boc group.
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